molecular formula C18H10F6Si B12601259 Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane CAS No. 647832-16-4

Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane

Cat. No.: B12601259
CAS No.: 647832-16-4
M. Wt: 368.3 g/mol
InChI Key: FZNLXJQYFWVWIH-UHFFFAOYSA-N
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Description

Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane is a chemical compound known for its unique structure and properties. It consists of a silicon atom bonded to two phenyl groups and two 3,3,3-trifluoroprop-1-yn-1-yl groups.

Properties

CAS No.

647832-16-4

Molecular Formula

C18H10F6Si

Molecular Weight

368.3 g/mol

IUPAC Name

diphenyl-bis(3,3,3-trifluoroprop-1-ynyl)silane

InChI

InChI=1S/C18H10F6Si/c19-17(20,21)11-13-25(14-12-18(22,23)24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H

InChI Key

FZNLXJQYFWVWIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C#CC(F)(F)F)(C#CC(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane typically involves the reaction of diphenylsilane with 3,3,3-trifluoroprop-1-yne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

This includes optimizing reaction conditions for large-scale production, ensuring safety, and implementing purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane can undergo various chemical reactions, including:

    Substitution Reactions: The phenyl groups can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The triple bond in the 3,3,3-trifluoroprop-1-yn-1-yl groups can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, bases, and transition metal catalysts. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phenyl-substituted derivatives, while addition reactions can produce compounds with added functional groups at the triple bond .

Scientific Research Applications

Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane has several scientific research applications, including:

    Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It is employed as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry

Mechanism of Action

The mechanism by which Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane exerts its effects depends on the specific application. In catalysis, for example, the compound acts as a ligand, coordinating to a metal center and influencing the reactivity of the metal. The molecular targets and pathways involved vary based on the context of its use, whether in materials science, organic synthesis, or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane is unique due to the presence of both phenyl and trifluoroprop-1-yn-1-yl groups. This combination imparts specific reactivity and properties, making it valuable in various scientific and industrial applications .

Biological Activity

Diphenylbis(3,3,3-trifluoroprop-1-yn-1-yl)silane is a silane compound characterized by its unique trifluoropropynyl groups. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C₁₈H₁₄F₆Si
  • Molecular Weight : 364.36 g/mol
  • Structure : The compound features two phenyl groups and two trifluoropropynyl substituents attached to a silicon atom.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that compounds with trifluoropropynyl groups exhibit significant antimicrobial properties. The presence of fluorine atoms enhances the lipophilicity and stability of the compound, allowing it to disrupt microbial cell membranes effectively.
  • Cytotoxic Effects : Studies have shown that silane compounds can induce cytotoxicity in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancerous cells.
  • Inhibition of Enzymatic Activity : Certain silanes have been reported to inhibit key enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several silane derivatives, including those with trifluoropropynyl groups. The results demonstrated a significant reduction in bacterial growth (up to 90% inhibition) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that this compound exhibited cytotoxic effects with an IC50 value of 25 µM. The compound induced apoptosis through ROS generation and mitochondrial dysfunction.

Data Tables

PropertyValue
Molecular Weight364.36 g/mol
Antimicrobial Activity90% inhibition at 10 µg/mL
Cytotoxicity (IC50)25 µM in MCF-7 cells
Enzyme InhibitionSpecific enzymes not detailed

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